8-Bromo-2-(trifluoromethyl)-1,6-naphthyridin-5(6H)-one is a heterocyclic compound belonging to the naphthyridine family. This compound features a bromine atom and a trifluoromethyl group, which are significant for its chemical reactivity and potential biological activity. Naphthyridines are recognized for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals due to their ability to interact with various biological targets.
This compound falls under the category of naphthyridines, a class of nitrogen-containing heterocycles. Naphthyridines have been studied for their pharmacological properties, including antibacterial, antifungal, and anticancer activities. The presence of halogen substituents, such as bromine and trifluoromethyl groups, can enhance the lipophilicity and bioavailability of these compounds, making them valuable in drug design.
The synthesis of 8-Bromo-2-(trifluoromethyl)-1,6-naphthyridin-5(6H)-one can be approached through various synthetic routes. One effective method involves the bromination of 2-(trifluoromethyl)-1,6-naphthyridin-5(6H)-one using bromine or a brominating agent in an appropriate solvent. This reaction typically requires careful control of temperature and reaction time to achieve optimal yields without excessive by-product formation.
Another common synthesis route includes the reaction of 2-amino-3-bromo-4-trifluoromethylpyridine with suitable reagents that promote cyclization to form the naphthyridine core. This process may involve intermediate steps such as condensation reactions followed by cyclization under acidic or basic conditions.
The molecular structure of 8-Bromo-2-(trifluoromethyl)-1,6-naphthyridin-5(6H)-one consists of a naphthyridine ring system with specific substituents:
The molecular formula can be represented as C10H5BrF3N2O, with a molecular weight of approximately 303.06 g/mol. The structural integrity and stability of this compound can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
8-Bromo-2-(trifluoromethyl)-1,6-naphthyridin-5(6H)-one can participate in several chemical reactions due to its functional groups:
These reactions are critical for modifying the compound to enhance its biological activity or to create derivatives with novel properties.
The mechanism of action for compounds like 8-Bromo-2-(trifluoromethyl)-1,6-naphthyridin-5(6H)-one typically involves interaction with specific biological targets such as enzymes or receptors. For example, naphthyridine derivatives have been shown to inhibit certain enzymes involved in DNA repair processes, such as poly(ADP-ribose) polymerase.
The binding affinity and selectivity can be influenced by the presence of halogen substituents, which may enhance interactions through halogen bonding or increase lipophilicity for better membrane permeability.
The physical properties of 8-Bromo-2-(trifluoromethyl)-1,6-naphthyridin-5(6H)-one include:
Chemical properties include reactivity towards electrophiles due to the electron-withdrawing effects of the trifluoromethyl group and reactivity towards nucleophiles due to the presence of the bromine atom.
The compound has potential applications in medicinal chemistry as a lead compound for developing new pharmaceuticals targeting various diseases. Its structural features make it suitable for:
Research continues into optimizing its pharmacological profile through structural modifications that enhance efficacy while minimizing toxicity.
The 1,6-naphthyridine scaffold, first synthesized in 1958, represents a privileged heterocyclic system in medicinal chemistry due to its versatile pharmacological profile [7] [9]. This bicyclic diazanaphthalene structure features nitrogen atoms at positions 1 and 6, creating an electron-deficient aromatic system that readily interacts with biological targets. Historically, synthetic challenges limited early exploration, but refinements in Skraup-like reactions enabled efficient access to diverse derivatives [9]. The scaffold gained prominence in the 1990s when researchers recognized its potential as a kinase inhibitor template. Over 17,000 compounds featuring the 1,6-naphthyridin-2(1H)-one core have been documented, with approximately 70% containing a C3-C4 double bond that enhances planarity for protein binding [7]. This structural evolution facilitated the development of clinical candidates targeting fibroblast growth factor receptors (FGFRs), particularly FGFR4, where 1,6-naphthyridine derivatives demonstrate sub-nanomolar inhibitory potency and exceptional kinase selectivity [6]. The scaffold’s adaptability is evidenced by substitution patterns at N1, C3, C4, C5, C7, and C8, which modulate target affinity and physicochemical properties [7].
Table 1: Historical Development of 1,6-Naphthyridine Derivatives
Time Period | Key Advancement | Structural Feature | Therapeutic Application |
---|---|---|---|
1958 | Initial synthesis reported | Unsubstituted core | Chemical novelty |
1990s | Recognition as kinase inhibitor scaffold | C3-C4 double bond (70% derivatives) | Oncological target exploration |
2000s | FGFR4-selective inhibitors | 2(1H)-one derivatives with C7/C8 substituents | Colorectal cancer drug candidates |
2020s | Covalent FGFR4 inhibitors | Electrophilic warheads at C3 | Overcoming drug resistance |
Bromine and trifluoromethyl groups impart distinct physicochemical and bioactivity enhancements to heterocyclic systems like the 1,6-naphthyridine scaffold. Bromine, particularly at the C8 position, serves dual functions: it acts as a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) and modulates electronic properties through inductive effects [1] [5]. In 8-bromo-1,6-naphthyridin-5(6H)-one derivatives, bromination reduces electron density at C8 by approximately 20%, enhancing halogen bonding interactions with protein targets [1]. Concurrently, the trifluoromethyl (CF₃) group at C2 significantly enhances membrane permeability and metabolic stability. The strong electron-withdrawing effect (-σI = 0.39) of CF₃ increases acidity of adjacent functional groups while contributing to a 10-100 fold improvement in blood-brain barrier penetration compared to methyl analogues [5]. Hazard profiles indicate brominated naphthyridines typically require warnings for skin/eye irritation (H315-H319), while trifluoromethyl derivatives show improved toxicological profiles [1] [5]. The synergistic combination of these substituents creates compounds with balanced lipophilicity (log P ≈ 0.33-2.5), enabling optimal target engagement [5].
Table 2: Substituent Effects on 1,6-Naphthyridine Properties
Substituent | Position | Electronic Effect | Biological Impact | Synthetic Utility |
---|---|---|---|---|
Bromine | C8 | σI = +0.44 (electron-withdrawing) | Halogen bonding interactions; Enhanced target affinity | Cross-coupling reactions (Suzuki, Sonogashira) |
Trifluoromethyl | C2 | σI = +0.39 (strong electron-withdrawing) | Increased metabolic stability; Improved membrane permeability | Stabilizes adjacent reaction centers |
The strategic incorporation of both bromine and trifluoromethyl groups yields 8-bromo-2-(trifluoromethyl)-1,6-naphthyridin-5(6H)-one, a compound exhibiting exceptional promise in oncology drug discovery. Its mechanism centers on selective kinase inhibition, particularly against FGFR4 – a receptor implicated in colorectal cancer progression and chemoresistance [6]. Molecular docking simulations indicate the trifluoromethyl group engages in hydrophobic pocket interactions within the ATP-binding site, while the bromine atom facilitates halogen bonding with backbone carbonyls [6]. This dual interaction confers sub-micromolar inhibitory activity (IC₅₀ = 0.24 µM against FGFR4 in preliminary assays) and enhances selectivity over FGFR1-3 (>50-fold) [6] [7]. The compound’s physicochemical profile (molecular weight ≈ 291 Da, log P ≈ 2.1) aligns with Lipinski’s criteria for drug-likeness, supporting favorable pharmacokinetic properties. In HCT116 xenograft models, structurally analogous derivatives demonstrated >60% tumor growth inhibition without significant toxicity at 50 mg/kg dosing [6]. The 8-bromo moiety additionally provides a versatile site for further derivatization, enabling synthesis of bifunctional PROTACs (Proteolysis Targeting Chimeras) targeting oncogenic kinases for degradation [8]. Current research explores its application in antibiotic development, leveraging the scaffold’s ability to disrupt bacterial DNA gyrase and topoisomerase IV [10].
Table 3: Therapeutic Applications of 8-Bromo-2-(trifluoromethyl)-1,6-naphthyridin-5(6H)-one Derivatives
Therapeutic Area | Molecular Target | Biological Activity | Derivative Example |
---|---|---|---|
Oncology (Colorectal Cancer) | FGFR4 kinase | Disrupts FGF18/19-mediated phosphorylation; Inhibits downstream MAPK/STAT3 | Compound 19g [6] |
Antimicrobial Therapy | DNA gyrase (GyrA subunit) | Blocks DNA replication in Gram-negative bacteria | Fluoroquinolone hybrids |
Targeted Protein Degradation | E3 ubiquitin ligase complexes | Bifunctional PROTAC molecules | C8-conjugated cereblon ligands |
Complete Compound List from Article:
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 29733-86-6
CAS No.: 219828-90-7